(R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride

Catalog No.
S8231642
CAS No.
M.F
C7H8ClF3N2
M. Wt
212.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydr...

Product Name

(R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride

IUPAC Name

(1R)-2,2,2-trifluoro-1-pyridin-2-ylethanamine;hydrochloride

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h1-4,6H,11H2;1H/t6-;/m1./s1

InChI Key

CQZMNGPRQBZYSO-FYZOBXCZSA-N

SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N.Cl

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N.Cl

Isomeric SMILES

C1=CC=NC(=C1)[C@H](C(F)(F)F)N.Cl

(R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride is a chemical compound characterized by its unique trifluoromethyl and pyridine functionalities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. The presence of the pyridine ring contributes to its potential interaction with biological targets, particularly in the context of drug design and development.

The chemical reactivity of (R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride can be understood through various organic reactions. It can participate in:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Formation of Salts: As a hydrochloride salt, it can easily form complexes with various anions.
  • Acid-Base Reactions: The amine group can accept protons, making it basic and reactive in acidic conditions.

These reactions are crucial for its potential applications in pharmaceutical synthesis and modification.

Biological activity studies indicate that (R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride may exhibit significant pharmacological properties. Its structural characteristics suggest potential interactions with various biological targets:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against certain bacterial strains.
  • CNS Activity: Pyridine derivatives are often explored for their neuroactive properties, indicating possible central nervous system effects.
  • Enzyme Inhibition: The compound could potentially inhibit specific enzymes involved in metabolic pathways.

Predictive models have been developed to assess the biological activity spectra of similar compounds, highlighting the importance of structural features in determining activity .

Several methods have been reported for synthesizing (R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride. Common approaches include:

  • Starting from Pyridine Derivatives: Utilizing pyridine as a precursor, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide.
  • Amine Alkylation: The amine can be alkylated using suitable alkyl halides under basic conditions to form the ethylamine moiety.
  • Hydrochloride Formation: The final step typically involves reacting the free base with hydrochloric acid to yield the hydrochloride salt form.

These methods emphasize the significance of careful selection of reagents and conditions to achieve high yields and purity.

(R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting various diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Studies: Used in assays to evaluate its effect on different biological systems.

Interaction studies are essential for understanding how (R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • High-throughput Screening: To assess biological activity across various assays.

These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with (R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Trifluoromethyl)pyridin-4(1H)-oneTrifluoromethyl group on pyridineExhibits strong antimicrobial properties
4-(Trifluoromethyl)anilineAniline derivativeKnown for its use in dye synthesis
3-(Trifluoromethyl)pyridineTrifluoromethyl at position 3Potential anti-inflammatory effects
5-(Trifluoromethyl)pyrimidinePyrimidine ring structureExplored for antiviral activity

The uniqueness of (R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride lies in its specific combination of functional groups that may offer distinct pharmacological profiles compared to these similar compounds. Its trifluoromethyl substitution is particularly noteworthy for enhancing lipophilicity and biological interaction potential.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

212.0328104 g/mol

Monoisotopic Mass

212.0328104 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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